

In-Depth Technical Guide to GW7647: A Potent PPAR α Agonist

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Compound of Interest

Compound Name: GW7647

Cat. No.: B1672476

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This guide provides comprehensive technical information on **GW7647**, a potent and selective peroxisome proliferator-activated receptor alpha (PPAR α) agonist. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms and experimental applications of this compound.

Physical and Chemical Properties

GW7647 is a cell-permeable, urea-substituted thioisobutyric acid compound. Its key physical and chemical properties are summarized below for quick reference.

Property	Value	References
CAS Number	265129-71-3	[1][2]
Molecular Formula	C ₂₉ H ₄₆ N ₂ O ₃ S	[1][2]
Molecular Weight	502.75 g/mol (some sources cite 502.8 g/mol)	[2]
IUPAC Name	2-[[4-[2-[INVALID-LINK-- amino]ethyl]phenyl]thio]-2-methylpropanoic acid	
Appearance	White solid	
Purity	≥98% (by HPLC)	[1]
Solubility	Soluble in DMSO (up to 100 mM or ~50 mg/mL) and ethanol (up to 25 mM or ~12.5 mg/mL).[3]	[3]
Storage	Store at room temperature as a solid. For long-term storage, 2-8°C is also recommended.	

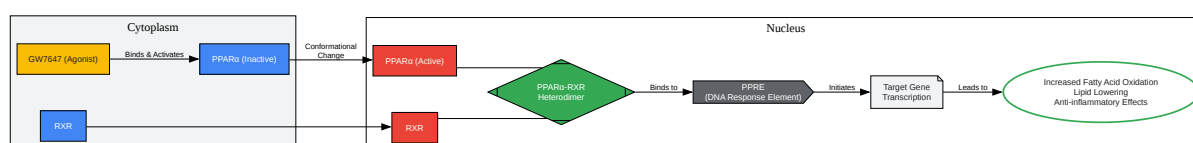
Mechanism of Action and Signaling Pathway

GW7647 is a potent and highly selective agonist for PPAR α . It demonstrates significantly higher affinity for PPAR α compared to other PPAR isoforms, with EC₅₀ values of approximately 6 nM for human PPAR α , 1100 nM for PPAR γ , and 6200 nM for PPAR δ . [3] This selectivity makes it a valuable tool for studying the specific roles of PPAR α in various biological processes.

The primary mechanism of action for **GW7647** involves the activation of the PPAR α signaling pathway. PPAR α is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism, particularly fatty acid oxidation. [4][5][6] Upon binding by an agonist like **GW7647**, PPAR α undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This PPAR α -RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements

(PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in fatty acid uptake, transport, and catabolism.[4]

The activation of this pathway by **GW7647** leads to various physiological effects, including lipid-lowering through the modulation of oleate metabolism and mitochondrial enzyme gene expression, as well as anti-inflammatory properties.



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Caption: Simplified PPARα signaling pathway activated by **GW7647**.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **GW7647**. These protocols are synthesized from published research and are intended as a guide for laboratory use.

In Vitro PPARα Activation Assay in HepG2 Cells

This protocol describes a cell-based reporter assay to quantify the activation of PPARα by **GW7647** in the human hepatoma cell line HepG2, a common model for liver-related studies.[4][5][6]

Materials:

- HepG2 cells (ATCC HB-8065)

- DMEM with 10% FBS, Penicillin-Streptomycin[7]
- PPRE-luciferase reporter plasmid and a PPAR α expression vector
- Transfection reagent (e.g., Lipofectamine)
- **GW7647** stock solution (e.g., 10 mM in DMSO)
- Luciferase assay system
- 96-well white, clear-bottom tissue culture plates
- Luminometer

Methodology:

- Cell Seeding: One day prior to transfection, seed HepG2 cells into a 96-well plate at a density of 4×10^4 cells/well in complete growth medium.[8] Ensure cells are at 75-80% confluency on the day of transfection.[9]
- Transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid and the PPAR α expression vector according to the manufacturer's protocol for the chosen transfection reagent.
- **GW7647** Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of **GW7647** (e.g., ranging from 0.1 nM to 10 μ M) or vehicle control (0.1% DMSO).[4]
- Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[4]
- Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
- Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the log of the **GW7647** concentration to determine the EC₅₀ value.

In Vivo Assessment of Metabolic Effects in Mice

This protocol outlines a general procedure for administering **GW7647** to mice to study its effects on metabolic parameters, such as plasma triglyceride levels and glucose tolerance.

Materials:

- C57BL/6J mice (or other appropriate strain)
- **GW7647**
- Vehicle (e.g., 0.5% carboxymethylcellulose or corn oil)
- Oral gavage needles or intraperitoneal (IP) injection supplies
- Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
- Glucometer
- Assay kits for plasma triglycerides and insulin

Methodology:

- **Animal Acclimation:** Acclimate mice to the housing conditions for at least one week before the start of the experiment. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.[\[10\]](#)
- **GW7647 Preparation:** Prepare a suspension or solution of **GW7647** in the chosen vehicle. A common dosage for metabolic studies is in the range of 3 mg/kg body weight.[\[1\]](#)
- **Administration:** Administer **GW7647** or vehicle to the mice daily via oral gavage or IP injection for the desired study duration (e.g., 1-4 weeks).[\[8\]](#)
- **Metabolic Testing (Example: Oral Glucose Tolerance Test - OGTT):**
 - Fast the mice overnight (approximately 16 hours) with free access to water.[\[11\]](#)
 - Record the baseline blood glucose level (t=0) from a tail snip.
 - Administer a glucose solution (e.g., 1-2 g/kg body weight) via oral gavage.[\[10\]](#)

- Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.[8]
- Sample Collection and Analysis: At the end of the study, collect blood via cardiac puncture or from the retro-orbital sinus under anesthesia. Separate plasma and store at -80°C. Analyze plasma for triglyceride, insulin, and other relevant metabolite levels using commercial assay kits.
- Data Analysis: Compare the changes in body weight, blood glucose curves from the OGTT, and plasma lipid levels between the **GW7647**-treated and vehicle-treated groups using appropriate statistical tests.

Chromatin Immunoprecipitation (ChIP) for PPAR α Target Gene Analysis

This protocol is adapted for identifying PPAR α binding sites on a genome-wide scale (ChIP-seq) or at specific gene promoters (ChIP-qPCR) in HepG2 cells following **GW7647** treatment. [5][6]

Materials:

- HepG2 cells
- **GW7647** and vehicle (DMSO)
- Formaldehyde (37%)
- Glycine
- Cell lysis and nuclear lysis buffers
- Sonicator
- Anti-PPAR α antibody (ChIP-grade) and isotype control IgG
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)

- Elution buffer
- Proteinase K and RNase A
- DNA purification kit
- qPCR reagents or library preparation kit for NGS

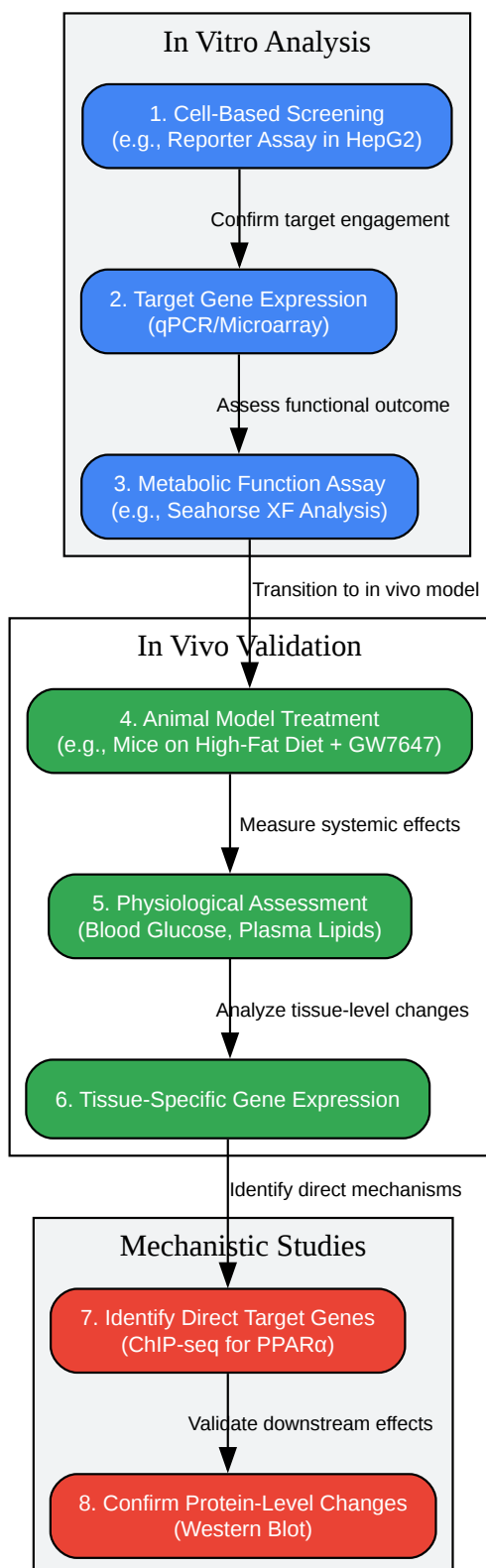
Methodology:

- **Cell Treatment and Cross-linking:** Culture HepG2 cells to ~80% confluency. Treat cells with **GW7647** (e.g., 1 μ M) or vehicle for a specified time (e.g., 2-6 hours).[5] Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 0.125 M.
- **Cell Lysis and Chromatin Shearing:** Harvest the cells, lyse them to release nuclei, and then lyse the nuclei. Shear the chromatin to an average size of 200-600 bp using a sonicator.
- **Immunoprecipitation (IP):** Pre-clear the chromatin lysate with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with the anti-PPAR α antibody or an IgG control.
- **Immune Complex Capture:** Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 1-2 hours to capture the immune complexes.
- **Washing:** Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
- **Elution and Reverse Cross-linking:** Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
- **DNA Purification:** Purify the DNA using a spin column or phenol-chloroform extraction.
- **Analysis:**
 - **ChIP-qPCR:** Use the purified DNA as a template for quantitative PCR with primers designed for known or putative PPRES in target gene promoters.

- ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify genome-wide PPAR α binding sites.

Experimental Workflow Example

The following diagram illustrates a typical workflow for investigating the effects of **GW7647**, from initial in vitro screening to in vivo validation and mechanistic studies.



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Caption: A logical workflow for investigating **GW7647**'s effects.

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References

- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of peroxisome proliferator-activated receptor α (PPAR α) activators with a ligand-screening system using a human PPAR α -expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of promoter occupancy by PPAR α in human hepatoma cells via ChIP-chip analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling of promoter occupancy by PPAR α in human hepatoma cells via ChIP-chip analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encodeproject.org [encodeproject.org]
- 8. Insulin Resistance and Metabolic Derangements in Obese Mice Are Ameliorated by a Novel Peroxisome Proliferator-activated Receptor γ -sparing Thiazolidinedione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
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